(2-Nitro-4-(Pentafluorsulfanyl)phenyl)acetonitril

Übersicht

Beschreibung

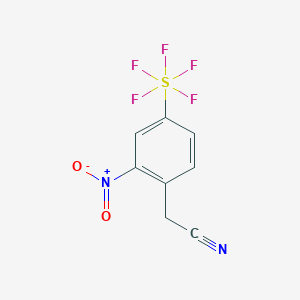

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a chemical compound with the molecular formula C8H5F5N2O2S and a molecular weight of 288.194516. It is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an acetonitrile group attached to a phenyl ring .

Wissenschaftliche Forschungsanwendungen

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

This group has been investigated for its influence on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development . The pentafluorosulfanyl group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . It is highly polar due to the presence of multiple fluorine atoms, exerting a strong inductive electron-withdrawing effect . Despite this polarity, the pentafluorosulfanyl group is also highly lipophilic .

In terms of biodegradation, some Pseudomonas spp. can utilize pentafluorosulfanyl-substituted aminophenols as sole carbon and energy sources . This is the first study to demonstrate that microorganisms can biodegrade pentafluorosulfanyl-substituted aromatic compounds releasing fluoride ion, and biotransform them generating a toxic metabolite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile may involve large-scale nitration and fluorination processes. These methods are designed to be cost-effective and scalable, ensuring consistent quality and supply for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the acetonitrile position .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.

(2-Nitro-4-(difluoromethyl)phenyl)acetonitrile: Contains a difluoromethyl group.

(2-Nitro-4-(fluoromethyl)phenyl)acetonitrile: Features a fluoromethyl group.

Uniqueness

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Biologische Aktivität

The compound (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a member of the nitro-substituted aromatic compounds, which have garnered attention due to their diverse biological activities. The introduction of the pentafluorosulfanyl (SF₅) group enhances the lipophilicity and metabolic stability of the resulting compounds, potentially leading to unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The synthesis of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile typically involves nucleophilic substitution reactions. The SF₅ group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound. The synthesis process often utilizes vicarious nucleophilic substitution (VNS) methods, which are efficient in introducing the SF₅ group into aromatic systems .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of nitro-substituted compounds, including those with SF₅ groups. For instance, compounds containing the nitro group have been shown to exhibit significant cytotoxicity against various cancer cell lines. Specifically, (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile was tested for its effects on MV4-11 leukemia cells, demonstrating an IC₅₀ value of approximately 0.32 μM, indicating potent activity against this cell line .

Anti-inflammatory Properties

The anti-inflammatory potential of nitro compounds has also been documented. Compounds with similar structures have been reported to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The mechanism often involves the modulation of nitric oxide synthase (iNOS) activity, suggesting that (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile may also possess anti-inflammatory properties .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Cytotoxicity | MV4-11 leukemia cells | 0.32 μM | |

| COX-2 Inhibition | Enzymatic assay | Not specified | |

| iNOS Inhibition | Enzymatic assay | Not specified |

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated various nitro-substituted compounds for their ability to induce apoptosis in cancer cells. The presence of the SF₅ group was correlated with enhanced cytotoxic effects, suggesting that modifications at the para position could lead to improved efficacy against resistant cancer phenotypes.

- Inflammation Models : In vivo models demonstrated that compounds similar to (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile significantly reduced inflammation markers in animal models of rheumatoid arthritis, indicating potential therapeutic applications in chronic inflammatory diseases.

Research Findings

Research indicates that the incorporation of fluorinated groups like SF₅ can alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These modifications may lead to increased bioavailability and reduced toxicity compared to non-fluorinated analogs . Furthermore, studies have shown that pentafluorosulfanylated compounds often exhibit lower metabolic rates, contributing to their prolonged action in biological systems .

Eigenschaften

IUPAC Name |

2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINMUFZCLLETTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.